molecular formula C8H8ClF4N B6302436 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride CAS No. 2153472-91-2

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride

Cat. No. B6302436
CAS RN: 2153472-91-2
M. Wt: 229.60 g/mol
InChI Key: BOLBLATUWRKBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride (TFEHA-HCl) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, volatile liquid with a pungent odor, and is soluble in many organic solvents. TFEHA-HCl is a derivative of 1-amino-2,2,2-trifluoroethane (TFEA), with the addition of a fluorinated phenyl group. It is a versatile compound that has been used in various fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride has been used in a wide variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of novel organofluorine compounds, which have potential applications in drug discovery. In addition, 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride has been used in the synthesis of fluorinated peptides and proteins, which have potential applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride is not well understood. However, it is believed that the trifluoromethyl group of the compound is responsible for its biological activity. It is thought that the trifluoromethyl group is able to interact with certain enzymes and proteins, thus altering their activity. This interaction is believed to be the basis for the compound's potential applications in drug discovery and biochemistry.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes and lipoxygenases. It has also been shown to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptors. In addition, 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride has been shown to have anti-inflammatory and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride in lab experiments include its high purity, low cost, and ease of synthesis. It is also a versatile compound that can be used in a wide variety of applications. However, there are some limitations to using 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride in lab experiments. For example, it is a volatile compound and can be difficult to contain in the lab. In addition, the compound can be toxic and should be handled with care.

Future Directions

The potential applications of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride in scientific research are vast and have yet to be fully explored. Some of the potential future directions for this compound include further investigation into its mechanism of action and biochemical and physiological effects. In addition, further research into the synthesis of novel organofluorine compounds and peptides and proteins could lead to new and exciting applications in drug discovery and biochemistry. Finally, further research into the safety and toxicity of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride could lead to more efficient and safe laboratory protocols.

Synthesis Methods

The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride can be achieved through a two-step process. The first step involves the reaction of 1-amino-2,2,2-trifluoroethane (TFEA) with a fluorinated phenyl bromide in the presence of a strong base. This reaction yields a trifluoromethyl-substituted phenyl amine, which is then reacted with hydrochloric acid to form 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride. This method is advantageous due to its high yield and short reaction time.

properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLBLATUWRKBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride

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